Cas no 159693-09-1 (3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester)
159693-09-1 structure
Product Name:3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester
Número CAS:159693-09-1
MF:C12H10FNO3
Megavatios:235.211106777191
CID:2118185
PubChem ID:46835275
Update Time:2025-11-02
3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester Propiedades químicas y físicas
Nombre e identificación
-
- 3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester
- methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- 4-Isoxazolecarboxylic acid, 3-(4-fluorophenyl)-5-Methyl-, Methyl
- DB-356454
- SY331932
- 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid methyl ester
- 4-Isoxazolecarboxylic acid, 3-(4-fluorophenyl)-5-methyl-, methyl ester
- 3-(4-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester
- AKOS015852096
- 3-(4-Fluorophenyl)-5-methyl-4-Isoxazolecarboxylicacid methylester
- JTXOFNWDTGMOHG-UHFFFAOYSA-N
- CS-0259870
- MFCD14156090
- methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
- EN300-7431309
- SCHEMBL4721200
- DTXSID30676358
- 159693-09-1
-
- Renchi: 1S/C12H10FNO3/c1-7-10(12(15)16-2)11(14-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
- Clave inchi: JTXOFNWDTGMOHG-UHFFFAOYSA-N
- Sonrisas: FC1C=CC(=CC=1)C1C(C(=O)OC)=C(C)ON=1
Atributos calculados
- Calidad precisa: 235.06447134Da
- Masa isotópica única: 235.06447134Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 279
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.4
- Superficie del Polo topológico: 52.3Ų
3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7431309-0.05g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 0.05g |
$174.0 | 2024-05-24 | |
| Enamine | EN300-7431309-0.1g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 0.1g |
$257.0 | 2024-05-24 | |
| Enamine | EN300-7431309-0.25g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 0.25g |
$367.0 | 2024-05-24 | |
| Enamine | EN300-7431309-0.5g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 0.5g |
$579.0 | 2024-05-24 | |
| Enamine | EN300-7431309-1.0g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 1.0g |
$743.0 | 2024-05-24 | |
| Enamine | EN300-7431309-2.5g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 2.5g |
$1454.0 | 2024-05-24 | |
| Enamine | EN300-7431309-5.0g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 5.0g |
$2152.0 | 2024-05-24 | |
| Enamine | EN300-7431309-10.0g |
methyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
159693-09-1 | 95% | 10.0g |
$3191.0 | 2024-05-24 | |
| 1PlusChem | 1P001RRT-50mg |
4-Isoxazolecarboxylic acid, 3-(4-fluorophenyl)-5-methyl-, methyl ester |
159693-09-1 | 95% | 50mg |
$269.00 | 2024-06-20 | |
| 1PlusChem | 1P001RRT-100mg |
4-Isoxazolecarboxylic acid, 3-(4-fluorophenyl)-5-methyl-, methyl ester |
159693-09-1 | 95% | 100mg |
$369.00 | 2024-06-20 |
3-(4-fluorophenyl)-5-methyl-4-Isoxazolecarboxylic acid methyl ester Literatura relevante
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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